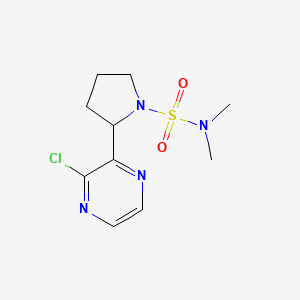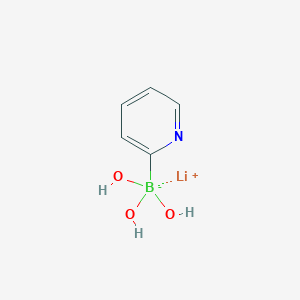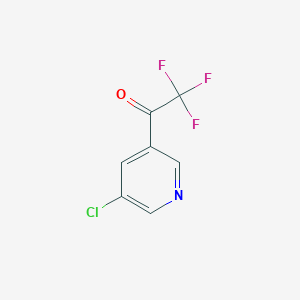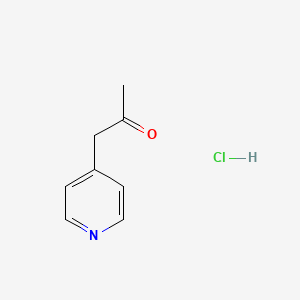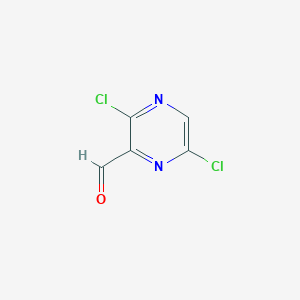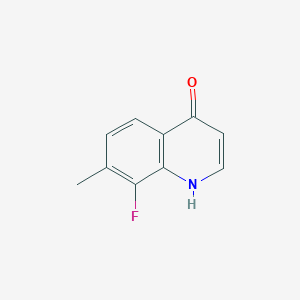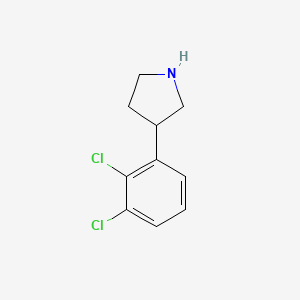
3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine
Descripción general
Descripción
3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine is a chemical compound with the molecular formula C11H16ClN3O2S . It is a substituted pyridine, which is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as 3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine, often involves the introduction of various bio-relevant functional groups to the pyridine core . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine can be analyzed using various techniques. The InChI string for this compound is LCZPIRFDMBEGAZ-UHFFFAOYSA-N . The exact mass of the compound is 197.0719751 g/mol, and its monoisotopic mass is also 197.0719751 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine include a molecular weight of 197.66 g/mol . The compound has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 29 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Chemical Synthesis and Reactivity : The compound is involved in chemical reactions such as the synthesis of bioactive sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. The process involves reactions with homopiperazine followed by reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride, highlighting its role in creating compounds with potential antimicrobial, antifungal, and antimalarial activities (Bhatt et al., 2016).
Pharmacological Investigations : Certain pyridazine derivatives, including those substituted at the 3- and 6-position like 3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine, are explored for their pharmacological properties. They have shown promising anticonvulsive properties, and some derivatives are comparable to blood pressure-lowering drugs (Druey et al., 1954).
Surface Protection Activities : The compound is also studied for its surface protection activities, particularly in preventing mild steel corrosion. Derivatives of pyridazine, like 3-chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine, are evaluated as potential corrosion inhibitors in acidic solutions, indicating its applications in industrial maintenance and material science (Olasunkanmi et al., 2018).
Antimicrobial Activity : Pyridazine derivatives have shown considerable activity against various microorganisms. The compound 3-Chloro-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridazine could potentially contribute to the development of new antimicrobial agents due to its structural compatibility with bioactive moieties (El-Mariah et al., 2008).
Anti-inflammatory Properties : Research on the derivatives of pyridazine indicates their potential in reducing inflammation. Synthesized compounds related to this chemical structure have demonstrated significant reduction in inflammation in experimental models, suggesting its utility in developing anti-inflammatory drugs (Zaher et al., 2012).
Mecanismo De Acción
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
Based on its chemical structure, it might be involved in pathways related to the metabolism of sulfur-containing compounds .
Propiedades
IUPAC Name |
3-chloro-6-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-6-4-9(5-7-15)8-10-2-3-11(12)14-13-10/h2-3,9H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHQMAUIDVTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



